molecular formula C21H21N3O4S B2994915 4-acetamido-N-(2-(naphthalene-2-sulfonamido)ethyl)benzamide CAS No. 1091477-23-4

4-acetamido-N-(2-(naphthalene-2-sulfonamido)ethyl)benzamide

Cat. No.: B2994915
CAS No.: 1091477-23-4
M. Wt: 411.48
InChI Key: XVQYQSOXLXEGRE-UHFFFAOYSA-N
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Description

4-acetamido-N-(2-(naphthalene-2-sulfonamido)ethyl)benzamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes an acetamido group, a naphthalene-2-sulfonamido group, and a benzamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-acetamido-N-(2-(naphthalene-2-sulfonamido)ethyl)benzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

    Preparation of N-(2-aminoethyl)naphthalene-2-sulfonamide: This intermediate is synthesized by reacting naphthalene-2-sulfonyl chloride with ethylenediamine under basic conditions.

    Acetylation: The intermediate is then acetylated using acetic anhydride to form N-(2-acetamidoethyl)naphthalene-2-sulfonamide.

    Coupling with 4-aminobenzoyl chloride: The final step involves coupling the acetylated intermediate with 4-aminobenzoyl chloride in the presence of a base such as triethylamine to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-acetamido-N-(2-(naphthalene-2-sulfonamido)ethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonamide and benzamide groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted benzamides or sulfonamides.

Scientific Research Applications

4-acetamido-N-(2-(naphthalene-2-sulfonamido)ethyl)benzamide has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-acetamido-N-(2-(naphthalene-2-sulfonamido)ethyl)benzamide is unique due to its combination of functional groups, which confer specific chemical properties and biological activities. Its ability to act as a multi-target compound makes it particularly valuable in therapeutic research for complex diseases like Alzheimer’s and diabetes .

Properties

IUPAC Name

4-acetamido-N-[2-(naphthalen-2-ylsulfonylamino)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O4S/c1-15(25)24-19-9-6-17(7-10-19)21(26)22-12-13-23-29(27,28)20-11-8-16-4-2-3-5-18(16)14-20/h2-11,14,23H,12-13H2,1H3,(H,22,26)(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVQYQSOXLXEGRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)C(=O)NCCNS(=O)(=O)C2=CC3=CC=CC=C3C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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